6-Bromo-2,8-dimethylquinoline-4-carboxylic acid
Descripción general
Descripción
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid, also known as BDQ, is a synthetic compound that has gained attention due to its potential as a tuberculosis (TB) treatment. TB is a bacterial infection that affects the lungs and is responsible for millions of deaths worldwide. BDQ has shown promising results in preclinical and clinical trials as a potential treatment for drug-resistant TB.
Mecanismo De Acción
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid targets the mycobacterial ATP synthase, which is essential for the production of energy in TB bacteria. By inhibiting ATP synthase, this compound disrupts the energy metabolism of the bacteria, leading to its death. This unique mechanism of action makes this compound effective against drug-resistant TB strains that have developed resistance to other antibiotics.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in preclinical and clinical studies. In addition, it has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy. This compound has also been shown to have a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has several advantages for lab experiments. It has potent activity against drug-resistant TB strains and a low potential for drug-drug interactions. However, this compound is a synthetic compound that requires specialized synthesis techniques, making it more difficult to obtain than other antibiotics.
Direcciones Futuras
There are several future directions for research on 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid. One area of research is the development of combination therapies that include this compound. Another area of research is the optimization of dosing regimens to improve the efficacy of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in pediatric populations.
Conclusion
This compound is a synthetic compound with potent activity against drug-resistant TB strains. Its unique mechanism of action makes it an attractive candidate for combination therapy. While there are limitations to its use in lab experiments, this compound has shown promising results in preclinical and clinical studies as a potential TB treatment. Further research is needed to fully understand its safety and efficacy in different populations.
Aplicaciones Científicas De Investigación
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has been extensively studied for its potential as a TB treatment. In vitro studies have shown that this compound has potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. In addition, this compound has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy.
Propiedades
IUPAC Name |
6-bromo-2,8-dimethylquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-6-3-8(13)5-9-10(12(15)16)4-7(2)14-11(6)9/h3-5H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUJKRNHOZHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.